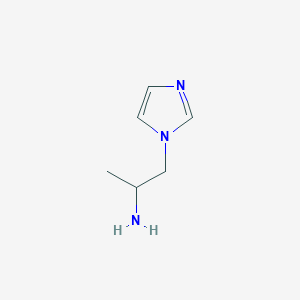
1-(1H-イミダゾール-1-イル)プロパン-2-アミン
説明
1-(1H-imidazol-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-imidazol-1-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-imidazol-1-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
1-(1H-イミダゾール-1-イル)プロパン-2-アミン: は、さまざまな医薬品の合成における重要な中間体です。 イミダゾール環は、抗真菌剤、抗ヒスタミン剤、プロトンポンプ阻害剤を含む多くの生物活性化合物に含まれています . たとえば、結核菌に対する抗結核薬の合成に使用されます .
農薬
農業では、この化合物は、作物を細菌や真菌の感染から保護する抗菌剤を作成するための前駆体として役立ちます。 優れた抗菌活性を有する化合物の合成に特に有効であり、作物処理の保護剤として使用できます .
工業用途
工業的には、1-(1H-イミダゾール-1-イル)プロパン-2-アミンは、特殊なポリマーや化学品の製造に使用されます。 たとえば、コーティングから薬物送達システムまで、幅広い用途を持つpH感受性ポリマーの作成に関与しています .
環境科学
環境科学では、この化合物の誘導体がバイオ修復プロセスにおける可能性について調査されています。 汚染物質の影響を軽減したり、有害物質の分解を促進したりする薬剤の開発に使用できます .
材料科学
この化合物の誘導体は、材料科学においても重要であり、特に耐久性向上や導電率向上などの特定の特性を持つ新規材料の開発において重要です。 pH感受性材料など、環境の変化に応答できる材料の合成に使用されます .
生化学研究
生化学では、1-(1H-イミダゾール-1-イル)プロパン-2-アミンは、酵素の相互作用とメカニズムを研究するのに役立ちます。 酵素阻害研究に使用され、生化学経路を理解し、治療目的の阻害剤を設計します .
作用機序
Target of Action
1-(1H-imidazol-1-yl)propan-2-amine is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of 1-(1H-imidazol-1-yl)propan-2-amine with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity it exhibits.
生化学分析
Biochemical Properties
1-(1H-imidazol-1-yl)propan-2-amine plays a significant role in biochemical reactions due to its imidazole ring, which can participate in hydrogen bonding and coordination with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions in metalloenzymes, influencing their catalytic activity. Additionally, 1-(1H-imidazol-1-yl)propan-2-amine can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
1-(1H-imidazol-1-yl)propan-2-amine has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may also affect gene expression by binding to transcription factors or modifying histones. Furthermore, 1-(1H-imidazol-1-yl)propan-2-amine can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 1-(1H-imidazol-1-yl)propan-2-amine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding. Alternatively, 1-(1H-imidazol-1-yl)propan-2-amine can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-imidazol-1-yl)propan-2-amine can change over time. This compound’s stability and degradation are important factors to consider. It may degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 1-(1H-imidazol-1-yl)propan-2-amine can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(1H-imidazol-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, 1-(1H-imidazol-1-yl)propan-2-amine can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
1-(1H-imidazol-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, 1-(1H-imidazol-1-yl)propan-2-amine can influence metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(1H-imidazol-1-yl)propan-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, 1-(1H-imidazol-1-yl)propan-2-amine may accumulate in the nucleus, where it can influence gene expression .
Subcellular Localization
The subcellular localization of 1-(1H-imidazol-1-yl)propan-2-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, 1-(1H-imidazol-1-yl)propan-2-amine may be targeted to the endoplasmic reticulum, influencing protein folding and secretion .
特性
IUPAC Name |
1-imidazol-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(7)4-9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZNFOZJHOROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397369 | |
| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924714-15-8 | |
| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


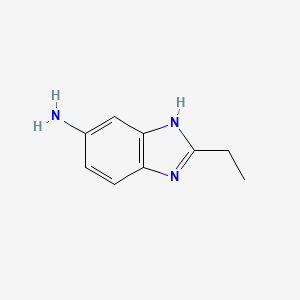
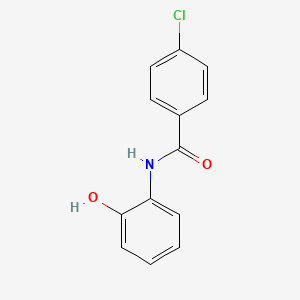

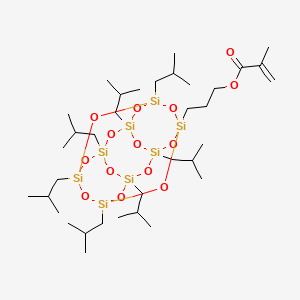
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)


![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
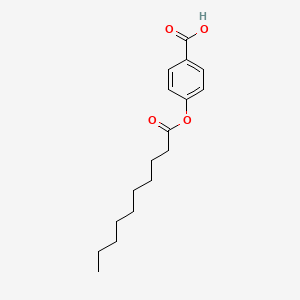
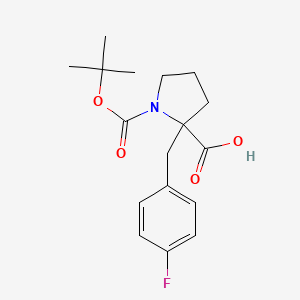
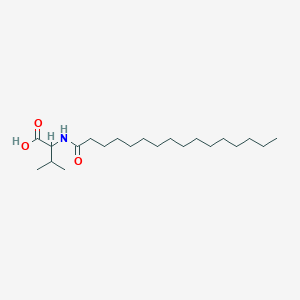

![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)
